- Complementary Site-Selective Halogenation of Nitrogen-Containing (Hetero)Aromatics with Superacids, Chemistry - A European Journal, 2020, 26(46), 10411-10416
Cas no 97760-98-0 (4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE)
97760-98-0 structure
Product Name:4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
Numero CAS:97760-98-0
MF:C9H7F3INO
MW:329.057665109634
MDL:MFCD00052845
CID:828866
PubChem ID:2769342
Update Time:2025-05-23
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- N-(4-iodo-2-(trifluoromethyl)phenyl)acetamide
- N-[4-iodo-2-(trifluoromethyl)phenyl]acetamide
- N-[4-Iodo-2-(trifluoromethyl)phenyl]acetamide (ACI)
- Maybridge1_000057
- DLROSNQUSLJYBU-UHFFFAOYSA-N
- DTXSID10377679
- AKOS015853823
- D87513
- MixCom1_000101
- 4-IODO-2-(TRIFLUOROMETHYL)ACETANILIDE
- PS-7022
- 97760-98-0
- SCHEMBL1433160
- CS-0212547
- MFCD00052845
- 4''-Iodo-2''-(trifluoromethyl)acetanilide
-
- MDL: MFCD00052845
- Inchi: 1S/C9H7F3INO/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,1H3,(H,14,15)
- Chiave InChI: DLROSNQUSLJYBU-UHFFFAOYSA-N
- Sorrisi: O=C(C)NC1C(C(F)(F)F)=CC(I)=CC=1
Proprietà calcolate
- Massa esatta: 328.95200
- Massa monoisotopica: 328.952
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 244
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1A^2
- Carica superficiale: 0
- Conta Tautomer: 3
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.847
- Punto di fusione: 134 °C
- Punto di ebollizione: 355.4°C at 760 mmHg
- Punto di infiammabilità: 168.7°C
- Indice di rifrazione: 1.569
- PSA: 29.10000
- LogP: 3.34140
- Solubilità: Non determinato
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Dati doganali
- CODICE SA:2924299090
- Dati doganali:
Codice doganale cinese:
2924299090Panoramica:
2924299090. Altre amidi cicliche(compresi i carbammati ciclici)(compresi i loro derivati e i loro sali). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso, imballaggio
Riassunto:
2924299090. altre amidi cicliche (compresi i carbammati ciclici) e loro derivati; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | I724818-50mg |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I724818-100mg |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I724818-500mg |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 500mg |
$ 95.00 | 2022-06-04 | ||
| Fluorochem | 006673-1g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 97% | 1g |
£23.00 | 2022-02-28 | |
| Fluorochem | 006673-5g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 97% | 5g |
£96.00 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 001065-1g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 97% | 1g |
779CNY | 2021-05-08 | |
| Apollo Scientific | PC4944D-1g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 1g |
£26.00 | 2025-02-21 | ||
| Apollo Scientific | PC4944D-5g |
4'-Iodo-2'-(trifluoromethyl)acetanilide |
97760-98-0 | 5g |
£112.00 | 2025-02-21 | ||
| abcr | AB104829-1 g |
4-Iodo-2-(trifluoromethyl)acetanilide; 97% |
97760-98-0 | 1g |
€59.50 | 2022-09-01 | ||
| abcr | AB104829-5 g |
4-Iodo-2-(trifluoromethyl)acetanilide; 97% |
97760-98-0 | 5g |
€119.00 | 2022-09-01 |
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrofluoric acid , Sodium iodide , Antimony pentafluoride ; 7 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Solvents: Toluene ; 8 h, reflux
1.1 Solvents: Toluene ; 6 h, reflux
1.1 Solvents: Toluene ; 6 h, reflux
Riferimento
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanolsSynthesis of tradinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pivalic acid , Cupric acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ; 24 h
Riferimento
- Palladium-Catalyzed Trifluoromethylation of Aromatic C-H Bond Directed by an Acetamino Group, Organic Letters, 2013, 15(1), 10-13
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 0 °C; 1 h, 0 °C; 0 °C → 15 °C; 4 - 5 d, 15 °C
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 5 d, 5 - 15 °C
1.1 Reagents: tert-Butyl hydroperoxide Solvents: Dichloromethane , Water ; 5 d, 5 - 15 °C
Riferimento
- Copper-Free Direct C-H Trifluoromethylation of Acetanilides with Sodium TrifluoromethanesulfinateMethod for preparing 2-trifluoromethyl-4-substituted aniline compound from sodium trifluoromethanesulfinate and 4-substituted aniline, Journal of Organic Chemistry, 2014, 79(19), 8984-8989
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Chlorosuccinimide , Sodium iodide Solvents: Acetic acid ; 30 °C → 50 °C; 50 °C → 40 °C
1.2 < 60 °C; 2 h, 50 - 60 °C
2.1 Solvents: Toluene ; 6 h, reflux
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
1.1 Reagents: Iodine
2.1 -
1.2 < 60 °C; 2 h, 50 - 60 °C
2.1 Solvents: Toluene ; 6 h, reflux
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
1.1 Reagents: Iodine
2.1 -
Riferimento
- Synthesis of tradinterol hydrochlorideSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of further amino-halogen-substituted phenyl aminoethanols, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 282-285
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Raw materials
- 4-Iodo-2-trifluoromethylaniline
- Borate(1-),tetrafluoro-
- Sodium Triflinate
- N-(4-Iodophenyl)acetamide
- 2-(trifluoromethyl)acetanilide
- Dibenzothiophenium, 5-(trifluoromethyl)-
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Preparation Products
4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE Letteratura correlata
-
Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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